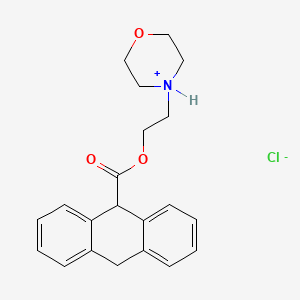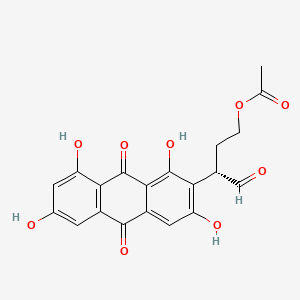
Versiconal acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Versiconal acetate is a metabolite produced by the fungus Aspergillus parasiticus. It plays a crucial role in the biosynthesis of aflatoxins, which are highly toxic and carcinogenic compounds. This compound is an intermediate in the aflatoxin biosynthetic pathway and is essential for the conversion of precursor molecules into aflatoxins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Versiconal acetate is typically synthesized through the metabolic processes of Aspergillus parasiticus. The biosynthesis involves the conversion of 1-hydroxyversicolorone to versiconal hemiacetal acetate, which is then converted to this compound . The key enzymes involved in this process include Baeyer-Villiger monooxygenase and esterase .
Industrial Production Methods: Industrial production of this compound is not common due to its specific role in aflatoxin biosynthesis. it can be produced in laboratory settings by culturing Aspergillus parasiticus under controlled conditions and extracting the compound from the fungal cultures .
Análisis De Reacciones Químicas
Types of Reactions: Versiconal acetate undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The primary reactions involve the conversion of this compound to versiconal and versiconol acetate to versiconol .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include versiconal and versiconol, which are further intermediates in the aflatoxin biosynthetic pathway .
Aplicaciones Científicas De Investigación
Versiconal acetate has several scientific research applications, particularly in the study of aflatoxin biosynthesis. It is used to understand the enzymatic steps and genetic regulation involved in the production of aflatoxins . Additionally, it serves as a model compound for studying the metabolic pathways of polyketide-derived furanocoumarins .
In the field of biotechnology, this compound is used to investigate the role of specific enzymes and genes in fungal metabolism.
Mecanismo De Acción
Versiconal acetate exerts its effects through its role in the aflatoxin biosynthetic pathway. The compound is converted to versiconal by esterase enzymes, which then undergoes further transformations to produce aflatoxins . The key molecular targets and pathways involved include the Baeyer-Villiger monooxygenase and esterase enzymes that catalyze the conversion of precursor molecules to aflatoxins .
Comparación Con Compuestos Similares
Versiconal acetate is similar to other intermediates in the aflatoxin biosynthetic pathway, such as versiconal hemiacetal acetate and versiconol acetate . it is unique in its specific role in the conversion of precursor molecules to aflatoxins. Other similar compounds include:
Versiconal hemiacetal acetate: An intermediate that is converted to this compound by esterase enzymes.
Versiconol acetate: Another intermediate that is converted to versiconol by esterase enzymes.
This compound’s uniqueness lies in its specific function within the aflatoxin biosynthetic pathway and its role in the production of highly toxic and carcinogenic aflatoxins .
Propiedades
Número CAS |
52021-61-1 |
|---|---|
Fórmula molecular |
C20H16O9 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
[(3S)-4-oxo-3-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butyl] acetate |
InChI |
InChI=1S/C20H16O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-7,9,23-25,27H,2-3H2,1H3/t9-/m1/s1 |
Clave InChI |
YTGNIIJMSNZCOG-SECBINFHSA-N |
SMILES isomérico |
CC(=O)OCC[C@H](C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
SMILES canónico |
CC(=O)OCCC(C=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


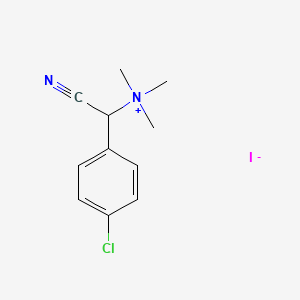
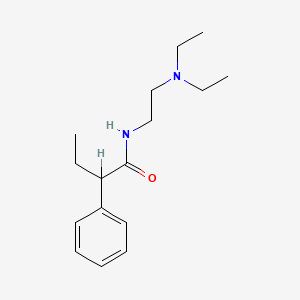
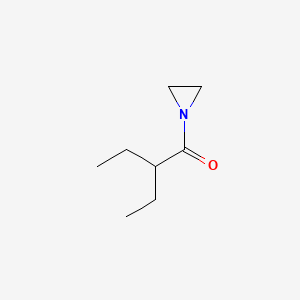
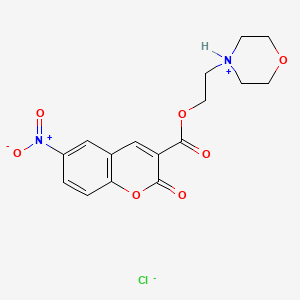
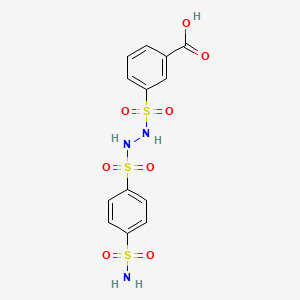
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
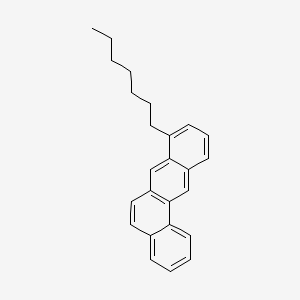

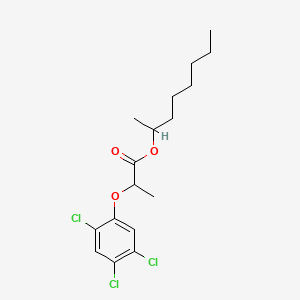
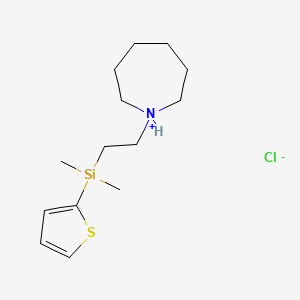
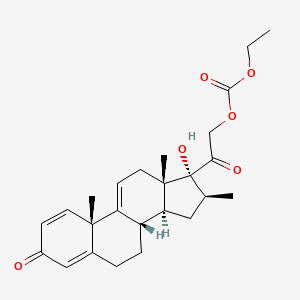
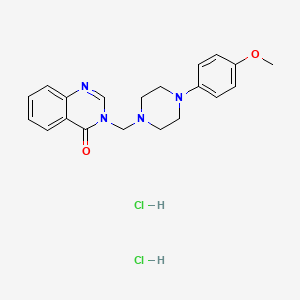
![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)
